2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide
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Overview
Description
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core structure, which is a common motif in many biologically active molecules.
Preparation Methods
The synthesis of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the diethylamino group: This step involves the alkylation of the indole nitrogen with diethylaminoethyl chloride in the presence of a base.
Formation of the oxoacetamide group: The final step involves the acylation of the indole derivative with N-methyl-2-oxoacetamide under appropriate reaction conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo groups to hydroxyl groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in multi-component reactions to create diverse chemical libraries.
Medicine: The compound’s structure suggests potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets. The indole core structure allows the compound to bind to various receptors and enzymes, modulating their activity. The diethylamino group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The oxoacetamide group can participate in hydrogen bonding and other interactions with target proteins, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-4-19(5-2)15(21)11-20-10-13(16(22)17(23)18-3)12-8-6-7-9-14(12)20/h6-10H,4-5,11H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQOGNZCRFAMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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